Cas no 886502-62-1 (3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid)
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid structure](https://www.kuujia.com/scimg/cas/886502-62-1x500.png)
3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid
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- Inchi: 1S/C18H18N2O3/c1-23-14-8-6-13(7-9-14)12-17-19-15-4-2-3-5-16(15)20(17)11-10-18(21)22/h2-9H,10-12H2,1H3,(H,21,22)
- InChI Key: WLUUBLSMUKYDFT-UHFFFAOYSA-N
- SMILES: OC(CCN1C2C=CC=CC=2N=C1CC1C=CC(=CC=1)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 396
- XLogP3: 2.8
- Topological Polar Surface Area: 64.4
3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11031123-1g |
3-(2-(4-Methoxybenzyl)-1H-benzo[d]imidazol-1-yl)propanoic acid |
886502-62-1 | 97% | 1g |
$577 | 2024-07-18 |
3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid Related Literature
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
Additional information on 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid
Introduction to 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic Acid (CAS No. 886502-62-1)
3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique Chemical Abstracts Service Number (CAS No. 886502-62-1), belongs to a class of molecules that exhibit promising biological activities. The structural framework of this compound incorporates a benzoimidazole moiety, which is well-documented for its role in various pharmacological applications.
The benzoimidazole core is a heterocyclic aromatic ring system that has been extensively studied for its potential in drug discovery. Its ability to interact with biological targets makes it a valuable scaffold for designing novel therapeutic agents. In particular, the presence of a 4-Methoxy-benzyl group in the structure of 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid introduces additional functional properties that can influence its biological behavior. This substitution pattern is known to enhance the solubility and metabolic stability of the compound, making it more suitable for further development.
Recent advancements in medicinal chemistry have highlighted the importance of optimizing molecular structures to improve pharmacokinetic profiles. The benzoimidazole derivative in question has been subjected to rigorous computational and experimental studies to elucidate its interactions with biological targets. These studies have revealed that the compound exhibits potent binding affinity to certain enzymes and receptors, suggesting its potential as an inhibitor or modulator of key biological pathways.
One of the most intriguing aspects of 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid is its role in addressing complex diseases. Current research indicates that this compound may have therapeutic implications in areas such as inflammation, pain management, and neurodegenerative disorders. The benzoimidazole moiety is particularly recognized for its anti-inflammatory properties, while the propionic acid side chain contributes to its ability to modulate pain signaling pathways.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are critical for pharmaceutical applications. The incorporation of the 4-Methoxy-benzyl group into the benzoimidazole core has been achieved through strategic functional group transformations, including condensation reactions and nucleophilic substitutions.
In vitro studies have demonstrated that 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid exhibits significant inhibitory effects on various target proteins. These findings have prompted further investigation into its potential as a lead compound for drug development. Researchers are particularly interested in exploring its mechanism of action and identifying any off-target effects that could influence its safety profile.
The pharmacological activity of this compound has been correlated with its ability to modulate intracellular signaling cascades. By interacting with specific enzymes and receptors, it can alter the activity of key pathways involved in disease progression. This has opened up new avenues for therapeutic intervention in conditions where these pathways are dysregulated.
Preclinical studies have provided valuable insights into the pharmacokinetic and pharmacodynamic properties of 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid. These studies have revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, making it a promising candidate for further clinical development. Additionally, preliminary toxicology assessments have shown that the compound is well-tolerated at relevant doses.
The future direction of research on this compound includes exploring its potential in combination therapies and investigating novel derivatives with enhanced efficacy and selectivity. The benzoimidazole scaffold offers a versatile platform for structure-based drug design, allowing researchers to tailor molecular properties to meet specific therapeutic needs.
In conclusion, 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further development into novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action, this compound holds great potential for addressing complex diseases and improving patient outcomes.
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